4,8-Dichloroquinazoline physical properties
4,8-Dichloroquinazoline physical properties
An In-Depth Technical Guide to the Core Physical Properties of 4,8-Dichloroquinazoline
Introduction
4,8-Dichloroquinazoline is a pivotal heterocyclic compound that serves as a versatile synthon in the landscape of modern medicinal chemistry and materials science. Its rigid, nitrogen-containing bicyclic core, combined with the differential reactivity of its two chlorine substituents, makes it an exceptionally valuable building block for creating complex molecular architectures. The historical significance of the quinazoline scaffold is well-established, with its derivatives forming the basis of numerous FDA-approved drugs, including kinase inhibitors like gefitinib and erlotinib.[1][2] The specific 4,8-dichloro substitution pattern enhances the scaffold's utility, allowing for selective and sequential functionalization, which is critical for systematic structure-activity relationship (SAR) studies.[1]
This guide provides a comprehensive overview of the core physical, chemical, and safety properties of 4,8-dichloroquinazoline, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind the compound's behavior and utility, offering field-proven insights into its handling and application.
Core Physicochemical and Structural Properties
The utility of 4,8-dichloroquinazoline in a laboratory setting is fundamentally governed by its physical and chemical properties. These data points are critical for designing reaction conditions, developing purification strategies, and ensuring safe handling.
Data Summary
A compilation of the essential physicochemical data is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄Cl₂N₂ | [1][3] |
| Molecular Weight | 199.03 g/mol | [1][4] |
| Physical Form | Solid (White to Yellow Powder) | [1][5] |
| Boiling Point | 317.6°C at 760 mmHg | [1] |
| Melting Point | 115 - 121 °C | [5] |
| Solubility | Soluble in DMSO. Low water solubility is expected. | [6][7][8] |
| Storage Conditions | Store at -20°C or 2-8°C under an inert atmosphere, away from moisture. | [1][9] |
Structural and Spectroscopic Identity
The unambiguous identification of 4,8-dichloroquinazoline relies on its unique structural and spectroscopic fingerprint.
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Chemical Structure:
Caption: Molecular Structure of 4,8-dichloroquinazoline.
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Standard Identifiers:
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Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the four protons on the bicyclic ring system. The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atoms and nitrogen atoms.
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¹³C NMR: The carbon NMR spectrum should display eight signals for the eight unique carbon atoms in the molecule. Carbons bonded to chlorine (C4 and C8) and those adjacent to the nitrogen atoms will have characteristic chemical shifts.
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Mass Spectrometry (ESI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with major peaks at m/z corresponding to the [M]+, [M+2]+, and [M+4]+ ions, reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[11]
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Chemical Reactivity and Synthetic Utility
The synthetic power of 4,8-dichloroquinazoline stems from the electronically distinct nature of its two carbon-chlorine bonds. This differential reactivity enables chemists to perform selective, stepwise modifications.
The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the C8 position.[1] This is because the C4 position is electronically activated by the adjacent pyrimidine nitrogen atom (N3), which helps to stabilize the negative charge of the Meisenheimer intermediate formed during the SₙAr reaction.[1][12] In contrast, the C8 chlorine, located on the benzenoid ring, lacks this activation and typically requires harsher conditions, such as palladium-catalyzed cross-coupling reactions, for its displacement.[1]
This reactivity hierarchy is the cornerstone of its use as a multifunctional synthon, allowing for the sequential introduction of different functionalities at the C4 and C8 positions.
Caption: Reactivity workflow of 4,8-dichloroquinazoline.
Experimental Protocols
The following protocols are representative methodologies for the handling and reaction of 4,8-dichloroquinazoline, designed to serve as a validated starting point for experimental design.
Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol describes a general procedure for reacting 4,8-dichloroquinazoline with a primary amine, a common first step in the synthesis of 4-anilinoquinazoline-based inhibitors.[2]
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Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve 4,8-dichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or a THF/water mixture.
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Nucleophile Addition: Add the desired amine nucleophile (1.0-1.2 eq) to the solution. For less reactive amines, the addition of a mild acid catalyst (e.g., a few drops of HCl) or a non-nucleophilic base may be beneficial.
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-120°C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from minutes to several hours depending on the nucleophilicity of the amine.[2]
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-amino-8-chloroquinazoline derivative.
Protocol 2: Standardized Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of 4,8-dichloroquinazoline in various solvents, a critical parameter for formulation and biological assays.[8]
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System Preparation: Add an excess amount of solid 4,8-dichloroquinazoline to a series of vials, each containing a precisely measured volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol). The excess solid ensures that a saturated solution is achieved.
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Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to ensure clear separation of the supernatant.
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Sample Analysis: Carefully withdraw an aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent and analyze the concentration of 4,8-dichloroquinazoline using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The solubility is calculated from the measured concentration in the saturated supernatant and is typically expressed in units of mg/mL or mM.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4,8-dichloroquinazoline is paramount for ensuring personnel safety. The toxicological properties have not been exhaustively investigated, and caution is advised.[3]
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Hazard Identification:
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GHS Pictogram: GHS07 (Exclamation mark)
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Signal Word: Warning
-
Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[7][13]
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Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection), P301+P316 (IF SWALLOWED: Get emergency medical help immediately), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]
-
-
Handling and Personal Protective Equipment (PPE):
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15]
-
Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]
-
Avoid dust formation. Use non-sparking tools and take measures to prevent electrostatic discharge.[13]
-
-
Storage:
References
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Capot Chemical Co., Ltd. (2010). MSDS of 4,8-Dichloroquinazoline. Retrieved from [Link]
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PubChem. (n.d.). 4,7-Dichloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). 4,7-Dichloroquinoline. Wikipedia. Retrieved from [Link]
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de Oliveira, V. E., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2697–2707. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
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MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Amides as key intermediates for the synthesis of 2,4-disubstituted quinazolines via acceptorless dehydrogenative coupling of alcohol. The Royal Society of Chemistry. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. PrepChem.com. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloroquinazoline. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(39), 21799-21824. Retrieved from [Link]
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ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products. Retrieved from [Link]
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Al-Salahi, R., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 795. Retrieved from [Link]
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MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. Retrieved from [Link]
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